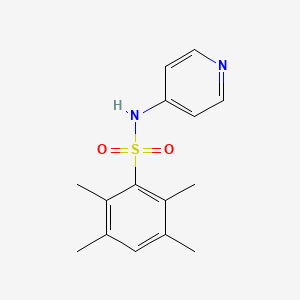

2,3,5,6-tetramethyl-N-4-pyridinylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves strategies such as chlorination, ammonolysis, and condensation reactions, starting from suitable pyridine and benzenesulfonamide precursors. While the specific synthesis pathway for 2,3,5,6-tetramethyl-N-4-pyridinylbenzenesulfonamide is not directly detailed in the available literature, related compounds have been synthesized through methods involving sulfonation, chlorination, and amination of pyridine derivatives, which might offer insights into potential synthetic routes for this compound as well (Zhang, 2006); (Pei, 2002).

Molecular Structure Analysis

Structural characterization of sulfonamide compounds typically involves X-ray crystallography, which provides detailed information on molecular conformation, crystal packing, and intermolecular interactions. For instance, studies on similar sulfonamide derivatives have elucidated their crystal structures, revealing insights into conformational polymorphism and the influence of substituents on molecular geometry and packing (Bar & Bernstein, 1985); (Al-Hourani et al., 2015).

Wissenschaftliche Forschungsanwendungen

Chemical Nucleases and Coordination Compounds

Copper(II) complexes with sulfonamides derived from 2-picolylamine, including compounds similar to 2,3,5,6-tetramethyl-N-4-pyridinylbenzenesulfonamide, have been synthesized and studied for their potential as chemical nucleases. These complexes can act in a bidentate fashion, forming coordination compounds with CuL2 stoichiometry. They exhibit distorted tetrahedral environments around the metal ion and show potential in generating reactive oxygen species for DNA cleavage in the presence of ascorbate/H2O2 (Macías et al., 2006).

Antitumor Activity

Compounds bearing the pyridinesulfonamide moiety have shown a wide range of applications in novel drugs due to their structural and functional versatility. For example, novel indenopyridine derivatives with benzenesulfonamide functionalities have demonstrated promising in vitro anticancer activity against breast cancer cell lines, highlighting their potential as therapeutic agents (Ghorab & Al-Said, 2012).

Carbonic Anhydrase Inhibition

Benzenesulfonamides, including tetrafluorobenzenesulfonamide derivatives, have been explored for their inhibitory effects on carbonic anhydrase isoforms. These compounds have shown medium potency against cytosolic isoforms I and II, and low nanomolar/subnanomolar inhibition of tumor-associated isoforms IX and XII. Their structural analysis provides insights into factors governing inhibitory potency, offering a pathway for designing inhibitors targeting specific carbonic anhydrase isoforms for therapeutic applications (Pala et al., 2014).

Eigenschaften

IUPAC Name |

2,3,5,6-tetramethyl-N-pyridin-4-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-10-9-11(2)13(4)15(12(10)3)20(18,19)17-14-5-7-16-8-6-14/h5-9H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNZQBBCRCLMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=NC=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578577.png)

![2-[2-(4-ethoxy-1-piperidinyl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5578580.png)

![2-fluoro-6-methoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5578581.png)

![3-imino-1-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5578589.png)

![4-hydroxy-2-oxo-6-{[2-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5578593.png)

![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5578607.png)

![(1R*,3S*)-7-{[(3-methoxyphenyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5578626.png)

![3-{[cyclohexyl(2-pyridinylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5578635.png)

![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5578674.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)